Laudanosine, 6'-bromo-
Description
Contextualization within the Tetrahydroisoquinoline Alkaloid Family
Laudanosine (B1674548), 6'-bromo- belongs to the tetrahydroisoquinoline (THIQ) class of alkaloids. mdpi.comresearchgate.net This class represents one of the largest and most structurally diverse families of natural products, known for a wide array of biological activities. acs.orgnih.gov The foundational structure for these compounds is the 1,2,3,4-tetrahydroisoquinoline (B50084) ring system. nih.govresearchgate.net Many THIQ alkaloids, both natural and synthetic, are recognized for their pharmacological significance and serve as important precursors for the synthesis of bioactive derivatives. researchgate.net
The parent compound, laudanosine, is a benzyltetrahydroisoquinoline alkaloid, characterized by a benzyl (B1604629) group at the C1 position of the isoquinoline (B145761) core. nih.gov Laudanosine, 6'-bromo- is a synthetic analogue created through chemical modification, specifically the introduction of a bromine atom at the 6'-position of the laudanosine structure. mdpi.comresearchgate.net This type of targeted chemical alteration is a common strategy used to create novel molecular probes or to study structure-activity relationships within a class of compounds. The synthesis of racemic 6'-bromo-laudanosine has been reported through methods such as the methylation of 6-Br-papaverine followed by the reduction of the resulting quaternary salt. mdpi.com
Significance as a Synthetic Derivative of Laudanosine in Chemical Biology Research
The significance of Laudanosine, 6'-bromo- in chemical biology research stems from its use as a specialized molecular tool to investigate complex biological systems. Chemical biology often employs small, synthetic molecules to perturb and study biological processes. mdpi.com As a synthetic derivative, Laudanosine, 6'-bromo- has been instrumental in several specific areas of research.
One key area of study involves its potential properties related to multidrug resistance (MDR) in cancer. mdpi.comresearchgate.net Synthetic analogues of natural alkaloids, such as 6'-bromo-laudanosine, are frequently synthesized and evaluated for their ability to modulate the activity of proteins involved in MDR. mdpi.comresearchgate.net
Furthermore, Laudanosine, 6'-bromo- has been synthesized and utilized as a model compound for investigating chiral recognition mechanisms. mdpi.comresearchgate.netnih.gov The tetrahydroisoquinoline skeleton contains chiral centers, meaning it can exist in different stereoisomeric forms (enantiomers) that may have distinct biological effects. mdpi.comresearchgate.net In a 2025 study, Laudanosine, 6'-bromo- was one of four model compounds used to explore enantioseparation through techniques like capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC). mdpi.comnih.gov Such studies are crucial for developing methods to separate and analyze chiral molecules, which is fundamental in drug development and understanding pharmacology at a molecular level. mdpi.com The use of (+)-(S)-6'-bromolaudanosine has also been documented as a key intermediate in the total synthesis of adiantifoline, a dimeric benzylisoquinoline-aporphine alkaloid. rsc.org
Chemical Compound Data
Below are tables detailing the properties of the discussed compounds.
Table 1: Properties of Laudanosine and its 6'-bromo- Derivative
| Property | Value (Laudanosine) | Value (Laudanosine, 6'-bromo-) |
| IUPAC Name | (1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline nih.gov | 1-[(3-Bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
| Molecular Formula | C₂₁H₂₇NO₄ nih.govlookchem.com | C₂₁H₂₆BrNO₄ |
| Molecular Weight | 357.44 g/mol chemeo.com | 436.34 g/mol |
| CAS Number | 1699-51-0 lookchem.com | 4829-37-2 evitachem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53392-66-8 |
|---|---|
Molecular Formula |
C21H26BrNO4 |
Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C21H26BrNO4/c1-23-7-6-13-9-18(24-2)20(26-4)11-15(13)17(23)8-14-10-19(25-3)21(27-5)12-16(14)22/h9-12,17H,6-8H2,1-5H3 |
InChI Key |
LGEHGMJWQAKLLI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3Br)OC)OC)OC)OC |
Origin of Product |
United States |
Elucidation of Stereochemical Conformation and Chiral Recognition Mechanisms of Laudanosine, 6 Bromo
Advanced Analytical Techniques for Enantiomer Separation
The separation of enantiomers, a process known as chiral resolution, is a fundamental challenge in stereochemistry. libretexts.org For Laudanosine (B1674548), 6'-bromo-, various advanced analytical techniques have been successfully employed to resolve its racemic mixture into individual enantiomers.
Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, offering high efficiency and the flexibility to use a wide array of chiral selectors. dntb.gov.ua Cyclodextrins (CyDs), cyclic oligosaccharides with a chiral cavity, are frequently utilized as chiral selectors in CE due to their ability to form transient diastereomeric inclusion complexes with enantiomers. mdpi.comdntb.gov.ua
In the chiral resolution of Laudanosine, 6'-bromo-, a comprehensive screening of over twenty different cyclodextrins has been conducted to identify the most effective chiral selectors. mdpi.comresearcher.lifenih.gov Among the various types of CyDs, anionic cyclodextrins have demonstrated superior performance in separating the enantiomers of Laudanosine, 6'-bromo- and related compounds. mdpi.comnih.gov
Research findings indicate that the nature of the substituent on the cyclodextrin (B1172386) rim and the size of its cavity play a crucial role in enantiorecognition. mdpi.com For instance, sulfated γ-cyclodextrin (S-γ-CyD) was found to provide a high resolution (Rs) of 7.3 for the enantiomers of Laudanosine, 6'-bromo-. mdpi.com Furthermore, other modified cyclodextrins such as sugammadex (B611050) (SGX) and certain sulfoalkylated and carboxymethylated β- and γ-cyclodextrins have also shown excellent enantioseparation capabilities for this compound. mdpi.comnih.gov The enantiomer migration order (EMO) in CE was observed to be dependent on the specific cyclodextrin used, with reversals in migration order being noted when switching between different types of modified cyclodextrins. mdpi.com
Table 1: Resolution Values (Rs) for Laudanosine, 6'-bromo- with Various Cyclodextrins in CE
| Cyclodextrin (CyD) | Resolution (Rs) |
| Sulfated-γ-CyD (S-γ-CyD) | 7.3 |
| Sugammadex (SGX) | Baseline Resolution |
| Heptakis-(2,3-O-diacetyl-6-O-sulfo)-β-CD (HDAS) | Excellent Enantioseparation |
| Heptakis-(2,3-O-dimethyl-6-O-sulfo)-β-CD (HDMS) | Excellent Enantioseparation |
| Octakis-(2,3-O-dimethyl-6-O-sulfo)-γ-CD (ODMS) | Excellent Enantioseparation |
Data sourced from a study on the chiral recognition mechanism of benzyltetrahydroisoquinoline alkaloids. mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the separation of enantiomers, utilizing chiral stationary phases (CSPs) that interact differentially with the enantiomers of an analyte. researchgate.netresearchgate.net Both cyclodextrin-based and polysaccharide-based CSPs have been evaluated for the enantioseparation of Laudanosine, 6'-bromo-. mdpi.comresearcher.lifenih.gov
Polysaccharide-based columns, particularly those derived from amylose (B160209) and cellulose (B213188), have proven effective for the semi-preparative HPLC isolation of the enantiomers of Laudanosine, 6'-bromo-. mdpi.comresearcher.lifenih.gov These isolated enantiomers are of high purity, which is essential for subsequent spectroscopic studies and for determining the enantiomer elution order in HPLC and migration order in CE. mdpi.com The choice of the mobile phase is critical, with normal-phase conditions being employed in some instances. researchgate.netresearchgate.net
The quest for more efficient and selective chiral separations drives the continuous evaluation and development of novel chiral selectors and stationary phases. mst.eduresearchgate.net The screening of a diverse library of over twenty cyclodextrins for the separation of Laudanosine, 6'-bromo- is a testament to this ongoing effort. mdpi.comresearcher.lifenih.gov The findings that anionic modifications on cyclodextrins significantly enhance enantioselectivity for this class of compounds provide valuable insights for the design of new chiral selectors. mdpi.comnih.gov The successful application of both cyclodextrin-based and polysaccharide-based stationary phases in HPLC highlights the complementary nature of these materials for achieving challenging chiral separations. mdpi.comresearcher.life
Spectroscopic Investigations of Enantioselective Complex Formation
To comprehend the underlying mechanisms of chiral recognition, spectroscopic techniques are indispensable. They provide detailed information about the three-dimensional structure of the diastereomeric complexes formed between the chiral selector and the individual enantiomers of Laudanosine, 6'-bromo-.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and conformation of molecules in solution. researchgate.netauremn.org.br In the context of chiral recognition, 1H and 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) NMR experiments have provided atomic-level insights into the enantioselective complex formation between Laudanosine, 6'-bromo- and chiral selectors like sugammadex (SGX). mdpi.comnih.gov
These NMR studies have confirmed the differentiation of the enantiomers by the chiral selector and have helped to elucidate the geometry of the inclusion complex. mdpi.com It has been proposed that the C ring of the Laudanosine, 6'-bromo- molecule preferentially immerses into the cavity of the cyclodextrin. mdpi.comnih.gov This detailed structural information is crucial for understanding the thermodynamic and kinetic differences that lead to chiral separation.
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.comresearchgate.net This technique is instrumental in determining the absolute configuration (R or S) of enantiomers. mtoz-biolabs.comacs.org
Following the successful semi-preparative HPLC isolation of the enantiomers of Laudanosine, 6'-bromo-, their absolute configurations were confirmed using CD spectroscopy. mdpi.comresearcher.lifenih.gov By comparing the experimental CD spectra of the isolated enantiomers with those of known standards or with theoretically calculated spectra, the spatial arrangement of the atoms in each enantiomer can be unequivocally assigned. mtoz-biolabs.comresearchgate.netclockss.org
Theoretical Studies and Computational Modeling of Chiral Recognition
The elucidation of the stereochemical conformation and the mechanisms of chiral recognition of Laudanosine, 6'-bromo- at a molecular level has been significantly advanced through the use of theoretical studies and computational modeling. These approaches provide valuable insights into the transient diastereomeric complexes formed between the enantiomers of Laudanosine, 6'-bromo- and various chiral selectors, which are often difficult to characterize solely through experimental techniques.
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, have been employed to model the interactions between the enantiomers of Laudanosine, 6'-bromo- and chiral selectors, particularly cyclodextrins (CDs). mdpi.com These simulations help in understanding the geometry of the inclusion complexes, the binding energies, and the specific intermolecular forces that govern chiral discrimination.
A notable study utilized molecular docking to investigate the chiral recognition mechanism of Laudanosine, 6'-bromo- (referred to as Br-LAU) with different cyclodextrins. mdpi.com The research demonstrated that the bromination of the C ring of the laudanosine structure leads to a significant alteration in the encapsulated portion of the molecule, necessitating a gamma-sized cyclodextrin cavity for effective inclusion. mdpi.com This finding was supported by experimental results from capillary electrophoresis (CE), where a cavity size-dependent enantiomer migration order reversal was observed for Br-LAU when comparing sulfobutylether-β-cyclodextrin (SBX) and sugammadex (SGX), a modified γ-cyclodextrin. mdpi.com
Further computational analyses, complemented by 2D ROESY NMR spectroscopy, have confirmed that for Laudanosine and its derivatives, including the 6'-bromo- variant, the prevalent mode of interaction with SGX involves the immersion of the C ring into the cyclodextrin cavity. mdpi.com Theoretical studies suggest that the stability of the formed diastereomeric complexes is a key driver for enantiomeric discrimination. cnr.it
In a broader context, molecular dynamics simulations have been used to explore the chiral recognition of the parent compound, laudanosine, with amino acid-based molecular micelles. researchgate.netscience.gov These studies revealed that the enantiomers can insert their aromatic rings into the core of the molecular micelle, and differences in the strength of hydrogen bonding interactions contribute to chiral recognition. science.gov While these findings are for the parent compound, they provide a valuable framework for understanding the potential interactions of Laudanosine, 6'-bromo-.
The combination of experimental data with computational modeling provides a powerful tool for a detailed understanding of the chiral recognition mechanisms of complex molecules like Laudanosine, 6'-bromo-. The theoretical models not only corroborate experimental findings but also offer a predictive basis for the rational design of new chiral selectors for efficient enantioseparation. cnr.it
Detailed Research Findings from Computational Studies
| Chiral Selector | Analyte | Key Computational Finding | Reference |
| Sugammadex (SGX) | Laudanosine, 6'-bromo- | The C ring of the molecule is immersed into the cyclodextrin cavity. | mdpi.com |
| Sulfobutylether-β-cyclodextrin (SBX) vs. Sugammadex (SGX) | Laudanosine, 6'-bromo- | A cavity size-dependent enantiomer migration order reversal is observed, highlighting the importance of the selector's cavity size for this analyte. | mdpi.com |
| Amino acid-based molecular micelles | Laudanosine | Enantiomers insert their aromatic rings into the micelle core, with differential hydrogen bonding contributing to chiral recognition. | researchgate.netscience.gov |
Mechanistic Research on Molecular and Cellular Interactions of Laudanosine, 6 Bromo
In Vitro Receptor Binding Profiling of Laudanosine (B1674548), 6'-bromo-
Investigation of Interactions with Neurotransmitter Receptor Subtypes (e.g., Gamma-Aminobutyric Acid, Opioid, Nicotinic Acetylcholine (B1216132) Receptors)
Specific studies investigating the interactions of Laudanosine, 6'-bromo- with neurotransmitter receptor subtypes such as Gamma-Aminobutyric Acid (GABA), opioid, and nicotinic acetylcholine receptors have not been identified in a comprehensive literature search. For the parent compound, laudanosine, interactions with these receptor systems are known. However, the influence of the 6'-bromo substitution on these interactions remains an unelucidated area of research.
Screening against G-Protein Coupled Receptors (GPCRs) and Characterization of Agonist/Antagonist Activity
Comprehensive screening of Laudanosine, 6'-bromo- against a panel of G-Protein Coupled Receptors (GPCRs) to characterize its potential agonist or antagonist activity is not described in the available scientific literature. Such studies are crucial for understanding the pharmacological profile of a compound, and the absence of this data for Laudanosine, 6'-bromo- represents a significant knowledge gap.
Quantification of Ligand-Receptor Binding Affinities and Dissociation Constants
Quantitative data on the binding affinities (Ki) and dissociation constants (Kd) of Laudanosine, 6'-bromo- for various receptors are not available. These parameters are fundamental to understanding the potency and selectivity of a ligand-receptor interaction.
Modulation of Cellular Transport Systems by Laudanosine, 6'-bromo-
The potential for Laudanosine, 6'-bromo- to modulate cellular transport systems is an area of emerging interest, though detailed mechanistic studies are limited.
Studies on Inhibition of ATP-Binding Cassette (ABC) Transporters (e.g., P-glycoprotein) in Multidrug Resistance (MDR) Contexts
Some research has suggested that synthetic derivatives of laudanosine, including 6'-bromo-laudanosine, have been investigated for their potential in the context of multidrug resistance (MDR). MDR is often mediated by ATP-Binding Cassette (ABC) transporters like P-glycoprotein (P-gp), which efflux chemotherapeutic agents from cancer cells. However, specific data quantifying the inhibitory activity (e.g., IC50 values) of Laudanosine, 6'-bromo- on P-glycoprotein or other ABC transporters are not detailed in the currently accessible literature. Further investigation is required to elucidate its mechanism and potential as an MDR modulator.
Enzymatic Biotransformations and Molecular Stability of Laudanosine, 6'-bromo- in Cell-Free Systems
There is a lack of published studies on the enzymatic biotransformation and molecular stability of Laudanosine, 6'-bromo- in cell-free systems. Understanding the metabolic fate and stability of a compound is critical for its development as a potential therapeutic agent. Research in this area would typically involve incubation with liver microsomes or other enzyme preparations to identify potential metabolites and degradation pathways. The absence of such data for Laudanosine, 6'-bromo- limits the understanding of its pharmacokinetic properties.
Identification of Enzymes Involved in Potential Metabolic Pathways (excluding in vivo metabolism)
Extensive review of scientific literature reveals a significant gap in the specific in vitro metabolic profiling of Laudanosine, 6'-bromo-. To date, no dedicated studies have been published that identify the specific enzymes involved in the potential metabolic pathways of this particular compound.
Research into its parent compound, laudanosine, indicates that the liver plays a role in its clearance, although the precise enzymatic contributions have not been fully elucidated in vitro. Laudanosine itself is a metabolite of the neuromuscular blocking agents atracurium (B1203153) and cisatracurium. nih.govwikipedia.org The metabolism of these precursor drugs involves Hofmann elimination and ester hydrolysis, with laudanosine being one of the resulting products. taylorandfrancis.com
Within the broader chemical class of benzylisoquinoline alkaloids, a variety of enzymes are known to be involved in their biosynthesis and modification, primarily in plant systems. These enzymes include cytochrome P450s, O-methyltransferases, N-methyltransferases, and various oxidoreductases. nih.gov These enzymatic processes are responsible for the vast structural diversity of this alkaloid class. However, it is crucial to emphasize that this information pertains to the biosynthesis of natural alkaloids and may not be directly representative of the in vitro enzymatic degradation pathways of a synthetic derivative like Laudanosine, 6'-bromo-.
Given the absence of direct research, any discussion on the specific enzymes that might be involved in the in vitro metabolism of Laudanosine, 6'-bromo- would be purely speculative. Further research, including incubation studies with human liver microsomes and recombinant drug-metabolizing enzymes, would be necessary to identify the specific enzymatic pathways responsible for its biotransformation.
Kinetic Analysis of Enzymatic Degradation or Transformation
Consistent with the lack of identified metabolic pathways, no studies presenting a kinetic analysis of the enzymatic degradation or transformation of Laudanosine, 6'-bromo- are available in the current scientific literature. Such an analysis would be fundamental to understanding the rate and efficiency of any potential enzymatic metabolism.
A kinetic analysis of enzymatic reactions typically involves determining key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).
K_m (Michaelis-Menten constant): This represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the affinity of the enzyme for its substrate; a lower K_m indicates a higher affinity.
V_max (Maximum reaction velocity): This is the rate of the reaction when the enzyme is saturated with the substrate. V_max is directly proportional to the enzyme concentration.
These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations and then fitting the data to the Michaelis-Menten equation.
To illustrate the type of data that would be generated from such an investigation, a hypothetical data set for the enzymatic degradation of Laudanosine, 6'-bromo- is presented below. It is critical to note that this data is purely illustrative and does not represent actual experimental results.
| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (nmol/min) |
|---|---|
| 5 | 2.8 |
| 10 | 5.0 |
| 20 | 8.3 |
| 40 | 12.5 |
| 80 | 16.7 |
| 160 | 20.0 |
From this hypothetical data, graphical representations such as a Michaelis-Menten plot and a Lineweaver-Burk plot could be generated to determine the kinetic parameters.
Advanced Analytical Method Development and Characterization of Laudanosine, 6 Bromo
Chromatographic Methodologies for Isolation, Purity Assessment, and Quantitation
Chromatographic techniques are indispensable for separating Laudanosine (B1674548), 6'-bromo- from complex matrices, assessing its purity, and performing quantitative analysis. High-performance liquid chromatography and capillary electrophoresis are two powerful and complementary methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of isoquinoline (B145761) alkaloids due to its high resolution, sensitivity, and reproducibility. Reversed-phase HPLC (RP-HPLC) is commonly employed for the separation and quantification of Laudanosine, 6'-bromo-.
A typical HPLC method involves a C18 stationary phase, which provides excellent separation for moderately polar compounds like benzylisoquinoline alkaloids. The mobile phase generally consists of a gradient mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate (B84403), with pH adjusted to the acidic range) and an organic modifier, most commonly acetonitrile. nih.govresearchgate.netsemanticscholar.org This gradient elution allows for the effective separation of the target compound from potential impurities and related substances. UV detection is frequently set at wavelengths around 280 nm, where the aromatic rings of the isoquinoline structure exhibit strong absorbance. semanticscholar.org Method validation for quantitation would assess linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). nih.govnih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Acetate (pH 3.0) in Water B: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 280 nm |
| Column Temperature | 25 °C |
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC, providing exceptionally high-resolution separations with minimal sample and solvent consumption. mdpi.com This technique is particularly powerful for the chiral separation of tetrahydroisoquinoline alkaloids, which is crucial as enantiomers can exhibit different biological activities. mdpi.comresearchgate.net
For the analysis of Laudanosine, 6'-bromo-, CE methods have been developed specifically to investigate chiral recognition mechanisms. mdpi.comresearchgate.net These methods typically employ untreated fused-silica capillaries. The background electrolyte (BGE) is a critical component, often consisting of a buffer solution at a low pH. To achieve chiral separation, chiral selectors are added to the BGE. Anionic cyclodextrins, such as sulfated-γ-cyclodextrin (S-γ-CyD), have proven highly effective for resolving the enantiomers of Laudanosine, 6'-bromo- and related derivatives. mdpi.comresearchgate.net The separation is driven by the differential interaction of the enantiomers with the chiral selector within the electric field. libretexts.org
| Parameter | Condition |
|---|---|
| Instrument | Agilent 7100 CE System or equivalent |
| Capillary | Untreated Fused-Silica (e.g., 48.5 cm total length, 50 µm i.d.) |
| Background Electrolyte (BGE) | Buffered solution (e.g., phosphate or formate) at low pH |
| Chiral Selector | Anionic Cyclodextrins (e.g., Sulfated-γ-CyD) |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Detection | Photodiode Array (PDA) Detector |
Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of Laudanosine, 6'-bromo-, as well as for elucidating its structure through fragmentation analysis.
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for the comprehensive analysis of Laudanosine, 6'-bromo-. This technique combines the separation capabilities of HPLC with the high sensitivity and structural information provided by MS/MS. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are used to obtain accurate mass measurements, which aids in confirming the elemental formula (C21H26BrNO4). nih.govnih.gov
In positive electrospray ionization (ESI) mode, Laudanosine, 6'-bromo- will readily form a protonated molecular ion [M+H]+. The isotopic pattern of this ion will be characteristic of a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 Da (corresponding to the 79Br and 81Br isotopes). Collision-induced dissociation (CID) of the precursor ion generates a unique fragmentation pattern that is diagnostic for the benzylisoquinoline skeleton. Key fragmentation pathways for this class of alkaloids often involve cleavage of the bonds benzylic to the isoquinoline nitrogen, leading to characteristic product ions that help confirm the structure. nih.govresearchgate.net
| Parameter | Expected Value / Observation |
|---|---|
| Formula | C21H26BrNO4 |
| Exact Mass | 435.1045 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion [M+H]+ | m/z 436.1118 (79Br) and 438.1097 (81Br) |
| Key Fragmentation Pathways | Cleavage of the C1-Cα bond, loss of substituted benzyl (B1604629) or isoquinoline moieties |
Spectroscopic Characterization for Structural Confirmation
While chromatography and mass spectrometry are powerful for separation and identification, nuclear magnetic resonance (NMR) spectroscopy provides the definitive data required for unambiguous structural confirmation.
A suite of NMR experiments is necessary for the complete structural assignment of Laudanosine, 6'-bromo-. The structure of the synthesized compound has been confirmed using ¹H and ¹³C NMR. researchgate.net
¹H NMR (Proton NMR): This experiment provides information about the chemical environment of all hydrogen atoms in the molecule. The spectrum would show characteristic signals for the aromatic protons, methoxy (B1213986) group protons, the N-methyl group protons, and the aliphatic protons of the tetrahydroisoquinoline ring system. The integration of these signals confirms the number of protons in each environment, while the coupling patterns (multiplicity) reveal spatial relationships between neighboring protons.
¹³C NMR (Carbon-13 NMR): This experiment identifies all unique carbon atoms in the molecule. The spectrum would display distinct signals for the aromatic carbons, the four methoxy carbons, the N-methyl carbon, and the aliphatic carbons of the core structure. The chemical shifts are indicative of the carbon type (e.g., aromatic, aliphatic, attached to oxygen or nitrogen).
2D NMR Experiments: Two-dimensional NMR experiments are crucial for establishing the connectivity of the atoms.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, mapping out the connectivity within individual spin systems of the aliphatic and aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the assignment of a proton signal to its attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is vital for connecting the different fragments of the molecule, such as linking the methoxy groups to their respective aromatic carbons and confirming the substitution pattern, including the position of the bromine atom on the benzyl ring.
Together, these NMR experiments provide a complete and unambiguous assignment of the molecular structure of Laudanosine, 6'-bromo-.
| Experiment | Information Provided |
|---|---|
| ¹H NMR | - Chemical shifts and integration of aromatic, aliphatic, methoxy, and N-methyl protons.
|
| ¹³C NMR | - Chemical shifts for all unique carbon atoms in the structure.
|
| COSY | - Reveals ¹H-¹H coupling networks within the tetrahydroisoquinoline and brominated benzyl rings. |
| HSQC | - Correlates each proton with its directly attached carbon atom for unambiguous assignment. |
| HMBC | - Establishes long-range (2-3 bond) ¹H-¹³C correlations to confirm connectivity between structural fragments and the precise location of the bromo-substituent. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound Laudanosine, 6'-bromo-. While spectroscopic techniques are fundamental in the structural elucidation of novel compounds, detailed research findings containing the specific spectral characteristics for this particular derivative are not publicly available at this time.
The characterization of a novel molecule like Laudanosine, 6'-bromo- would typically involve its synthesis and subsequent analysis using various spectroscopic methods. nih.govrsc.orgnih.gov Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. For a complex molecule such as a bromo-substituted laudanosine derivative, the IR spectrum would be expected to display a unique fingerprint region, along with characteristic absorption bands for its aromatic rings, ether linkages, and the carbon-bromine bond.
Similarly, UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of ultraviolet or visible light by a compound is dependent on its electronic structure, particularly the presence of chromophores. The benzene (B151609) rings within the Laudanosine, 6'-bromo- structure would be the primary chromophores, and their substitution pattern, including the presence of the bromine atom, would influence the wavelength of maximum absorption (λmax) and the molar absorptivity (ε).
The development of advanced analytical methods often involves not only experimental measurements but also computational chemistry. nih.govnih.gov Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the vibrational frequencies (IR) and electronic transitions (UV-Vis) of a molecule. nih.govnih.gov These theoretical spectra can then be compared with experimental data to confirm the structure of the synthesized compound.
Given the absence of specific data for Laudanosine, 6'-bromo-, the following tables are presented as a template for what would be included in a full spectral analysis of the compound. The values are currently unpopulated due to the lack of available research.
Infrared (IR) Spectroscopy Data for Laudanosine, 6'-bromo-
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| C-H (aromatic) | Data not available |
| C-H (aliphatic) | Data not available |
| C=C (aromatic) | Data not available |
| C-O (ether) | Data not available |
| C-N | Data not available |
| C-Br | Data not available |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Laudanosine, 6'-bromo-
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Data not available | Data not available | Data not available |
A thorough investigation involving the synthesis and subsequent spectroscopic analysis of Laudanosine, 6'-bromo- would be required to populate these tables and provide a detailed understanding of its molecular structure and electronic properties. Such research would be a valuable contribution to the field of medicinal and pharmaceutical chemistry.
Comparative Studies of Laudanosine, 6 Bromo with Parent Laudanosine and Other Tetrahydroisoquinoline Alkaloids
Structure-Activity Relationship (SAR) Investigations within the Benzyltetrahydroisoquinoline Class
The biological activity of benzyltetrahydroisoquinoline alkaloids is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies reveal that modifications to the core scaffold can significantly alter their pharmacological profile. Key determinants of activity include the substitution pattern on the aromatic rings, the nature of the substituent on the nitrogen atom, and the stereochemistry of the chiral center.
For many alkaloids in this class, the presence and position of phenolic hydroxyl groups are crucial for activity, particularly for antioxidant effects and receptor binding. nih.gov The substitution pattern on both the isoquinoline (B145761) and the benzyl (B1604629) portions of the molecule dictates the interaction with specific biological targets. For instance, within the related aporphine (B1220529) alkaloid class, which shares a biosynthetic pathway, the antioxidative capacity is related to the presence of the biphenyl (B1667301) system. nih.gov
N-methylation is another critical factor; for example, quaternization of the nitrogen in some aporphine alkaloids has been shown to reduce certain protective effects, suggesting the nitrogen's lone electron pair is key for activity. nih.gov The introduction of substituents can modulate properties such as lipophilicity, electronic distribution, and steric bulk, thereby influencing membrane permeability, metabolic stability, and target affinity.
The introduction of a bromine atom at the 6'-position of the laudanosine (B1674548) structure introduces specific physicochemical changes. Bromine is an electron-withdrawing group via induction but can also participate in halogen bonding. Its presence increases the molecule's lipophilicity, which can affect its ability to cross biological membranes like the blood-brain barrier. This modification can lead to a differential pharmacological profile compared to the parent, unsubstituted laudanosine. The bromine atom's steric bulk and electronic properties can alter the binding affinity and selectivity for various receptors and enzymes. For example, in the related benzophenanthridine alkaloid class, the type and position of substituents on the aromatic rings have been shown to be critical for their antimicrobial activity. plos.org
Comparative Analysis of Enantioseparation Characteristics and Chiral Recognition Mechanisms
The tetrahydroisoquinoline skeleton contains chiral centers, making the separation of enantiomers essential, as they often exhibit different biological activities. nih.gov The enantioseparation of Laudanosine, 6'-bromo- has been investigated and compared with its parent compound, laudanosine, and other derivatives like norlaudanosine. nih.gov
Using capillary electrophoresis (CE) with cyclodextrin (B1172386) (CyD) selectors, notable differences in enantioseparation are observed. The basicity of the compounds, which affects their charge state and interaction with selectors, plays a significant role. Laudanosine, 6'-bromo- is the least basic among the studied analogues, a property attributed to the electron-withdrawing effect of the bromine substituent. nih.gov
| Compound | Predicted pKa |
|---|---|
| Laudanosine, 6'-bromo- (Br-LAU) | 7.77 |
| Laudanosine (LAU) | 8.05 |
| N-propyl-norlaudanosine (PROP) | 8.59 |
| Norlaudanosine (NOR) | 8.96 |
Data sourced from a 2024 study on the chiral recognition of benzyltetrahydroisoquinoline alkaloids. nih.gov
The chiral recognition mechanism for these alkaloids with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), involves a combination of interactions. chiralpedia.comresearchgate.net These include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. chiralpedia.comresearchgate.net The analyte fits into chiral grooves or cavities on the surface of the polysaccharide derivative. chiralpedia.com The bromine atom on Laudanosine, 6'-bromo- can influence these interactions by altering the electronic density of the aromatic ring, thereby affecting π-π interactions, and by providing a potential site for halogen bonding. Its steric bulk could also enhance or hinder the fit into the chiral selector's binding sites compared to the parent laudanosine. Immobilized polysaccharide CSPs are particularly useful for studying these mechanisms as they are compatible with a wider range of solvents, allowing for more detailed investigation of the interactions. nih.govresearchgate.net
Differential Molecular and Cellular Interaction Profiles among Derivatives
Laudanosine and its derivatives exhibit distinct profiles of interaction with molecular and cellular targets. The parent compound, laudanosine, is a known metabolite of the neuromuscular-blocking agents atracurium (B1203153) and cisatracurium. researchgate.netnih.gov It readily crosses the blood-brain barrier and is recognized for its interactions with several central nervous system receptors, including gamma-aminobutyric acid (GABA), opioid, and nicotinic acetylcholine (B1216132) receptors. researchgate.netnih.govresearchgate.net High concentrations of laudanosine can lead to hypotension and bradycardia. researchgate.netnih.gov
In contrast, Laudanosine, 6'-bromo- has been specifically investigated for different therapeutic applications. Studies have explored its potential anticancer properties, particularly in the context of multidrug resistance (MDR). nih.gov This research suggests that the 6'-bromo derivative may act as an inhibitor of P-glycoprotein, a key efflux pump involved in MDR in cancer cells. nih.gov The structural modification, namely the addition of the bromine atom, appears to shift its activity profile away from the neurological targets of its parent compound towards mechanisms relevant to cancer chemotherapy. This highlights how a single atomic substitution can fundamentally alter the molecular and cellular interaction profile of a complex alkaloid.
Analogous Synthetic Strategies and Their Applicability to Laudanosine, 6'-bromo-
The synthesis of the tetrahydroisoquinoline core, central to laudanosine and its derivatives, is well-established, with several classical and modern strategies available. A predominant and historically significant method is the Bischler-Napieralski reaction. organicreactions.orgnih.gov This reaction involves the intramolecular cyclodehydration of a β-phenethylamide using a condensing agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) to form a 3,4-dihydroisoquinoline (B110456) intermediate. organic-chemistry.orgwikipedia.org This intermediate is then readily reduced, typically with sodium borohydride (B1222165) (NaBH₄), to yield the final tetrahydroisoquinoline scaffold. nih.gov
This strategy is directly applicable to the synthesis of Laudanosine, 6'-bromo-. The synthesis would commence with a suitably substituted β-phenylethylamine, specifically one bearing the bromo-substituent on the phenyl ring. This amine would be acylated to form the corresponding N-acyl-β-(bromo-phenyl)ethylamine precursor. Subsequent treatment with a dehydrating agent like POCl₃ would induce the Bischler-Napieralski cyclization, followed by reduction to furnish the 6'-bromo-tetrahydroisoquinoline core. organic-chemistry.orgnih.gov
Other common strategies for constructing the tetrahydroisoquinoline skeleton include:
The Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form an imine, which then cyclizes under acidic conditions to form the tetrahydroisoquinoline ring. nih.govnih.gov This biomimetic approach is widely used for its reliability.
Modern Palladium-Catalyzed Methods: Newer approaches involve palladium-catalyzed cross-coupling reactions to construct the carbon skeleton, which can then be cyclized to form the heterocyclic system. nih.govnih.gov These methods often offer greater flexibility for introducing a variety of substituents.
These synthetic routes are generally tolerant of a wide range of substituents on the aromatic rings, making them highly suitable for the preparation of specifically functionalized analogues like Laudanosine, 6'-bromo-. nih.govmdpi.com
Future Research Directions and Unexplored Avenues for Laudanosine, 6 Bromo
Rational Design and Synthesis of Next-Generation Laudanosine (B1674548), 6'-bromo- Analogues
The rational design of new analogues based on the Laudanosine, 6'-bromo- scaffold presents a primary avenue for future research. By systematically modifying its chemical structure, it may be possible to enhance its therapeutic properties while minimizing potential off-target effects. Key strategies in this area could include:
Structure-Activity Relationship (SAR) Studies: A comprehensive investigation into the relationship between the structure of Laudanosine, 6'-bromo- and its biological activity is crucial. This would involve synthesizing a library of analogues with modifications at various positions of the benzylisoquinoline core and the bromo-substituted ring.
Bioisosteric Replacement: The bromine atom at the 6'-position could be replaced with other functional groups to modulate the compound's electronic and steric properties. Investigating various bioisosteres could lead to analogues with improved potency, selectivity, and pharmacokinetic profiles.
Stereoselective Synthesis: As Laudanosine possesses a chiral center, the synthesis and evaluation of individual enantiomers of Laudanosine, 6'-bromo- and its derivatives are essential. researchgate.net It is well-established that different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles.
A systematic approach to analogue design, guided by SAR data, could lead to the identification of next-generation compounds with superior therapeutic potential.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. researcher.life These technologies can be leveraged to accelerate the identification and optimization of novel Laudanosine, 6'-bromo- analogues. Potential applications include:
Predictive Modeling: AI algorithms can be trained on existing data for benzylisoquinoline alkaloids to build predictive models for biological activity, toxicity, and pharmacokinetic properties. These models could then be used to screen virtual libraries of Laudanosine, 6'-bromo- derivatives, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design novel molecular structures from scratch that are predicted to have high affinity and selectivity for a specific biological target. This approach could be used to generate entirely new chemical entities based on the Laudanosine, 6'-bromo- pharmacophore.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in devising efficient synthetic routes for novel analogues, potentially reducing the time and resources required for their production.
The integration of AI and ML into the research workflow for Laudanosine, 6'-bromo- has the potential to significantly streamline the discovery and development of new drug candidates.
Advanced Computational Chemistry and Molecular Dynamics Simulations for Interaction Prediction
Computational chemistry and molecular dynamics (MD) simulations offer powerful tools for understanding the molecular interactions that underpin the biological activity of Laudanosine, 6'-bromo-. mdpi.com These techniques can provide insights at an atomic level, guiding the rational design of more effective analogues. biorxiv.org Key applications in this area include:
Molecular Docking: This technique can be used to predict the binding pose and affinity of Laudanosine, 6'-bromo- and its analogues to various biological targets. This can help in identifying potential mechanisms of action and in prioritizing compounds for further investigation.
Molecular Dynamics Simulations: MD simulations can be employed to study the dynamic behavior of Laudanosine, 6'-bromo- when bound to a target protein. nih.gov This can reveal key interactions that contribute to binding stability and provide insights into the conformational changes that may occur upon binding.
Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations: For a more detailed understanding of the electronic interactions between the ligand and the target, QM/MM methods can be utilized. This can be particularly useful for studying enzymatic reactions or other processes involving changes in electronic structure.
The use of advanced computational methods can provide a detailed picture of the molecular interactions of Laudanosine, 6'-bromo-, thereby facilitating the design of analogues with improved binding characteristics.
Exploration of Novel Biophysical Techniques for Real-Time Molecular Interaction Studies
To complement computational predictions, the use of advanced biophysical techniques is essential for characterizing the interactions of Laudanosine, 6'-bromo- with its biological targets in real-time. nih.gov These methods can provide valuable quantitative data on binding affinity, kinetics, and thermodynamics. researchgate.net Promising techniques to explore include:
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinity and kinetics of Laudanosine, 6'-bromo- to a target protein immobilized on a sensor chip. This technique provides real-time data on the association and dissociation of the ligand.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity, enthalpy, and entropy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the ligand-target complex in solution. Techniques such as saturation transfer difference (STD) NMR and WaterLOGSY can be used to identify binding and map the binding epitope.
Cryogenic Electron Microscopy (Cryo-EM): For large protein complexes, cryo-EM can be used to determine the high-resolution structure of Laudanosine, 6'-bromo- bound to its target.
The application of these state-of-the-art biophysical techniques will be crucial for validating computational models and gaining a deep understanding of the molecular basis of action for Laudanosine, 6'-bromo- and its analogues.
Q & A
Q. How should conflicting results from receptor-binding vs. functional assays be reconciled in publications?
- Methodological Answer : Discuss potential off-target effects (e.g., allosteric modulation) using tandem mass spectrometry for metabolite identification. Differentiate between competitive antagonism (Schild plot slope ≈1) and non-competitive mechanisms. Transparently report limitations in assay sensitivity or ligand specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
